4-Chloro-6-iodopteridine
Description
4-Chloro-6-iodopteridine is a halogenated pteridine derivative characterized by a chloro substituent at position 4 and an iodo substituent at position 6 on the pteridine ring system. Pteridines are bicyclic aromatic compounds consisting of fused pyrimidine and pyrazine rings, which are widely studied for their biological and pharmacological relevance. Halogenated pteridines are often explored as intermediates in drug discovery, radiopharmaceuticals, and materials science due to their electronic and steric properties.
Properties
CAS No. |
1260681-70-6 |
|---|---|
Molecular Formula |
C6H2ClIN4 |
Molecular Weight |
292.464 |
IUPAC Name |
4-chloro-6-iodopteridine |
InChI |
InChI=1S/C6H2ClIN4/c7-5-4-6(11-2-10-5)9-1-3(8)12-4/h1-2H |
InChI Key |
NQSNBPAYTFFRHY-UHFFFAOYSA-N |
SMILES |
C1=C(N=C2C(=N1)N=CN=C2Cl)I |
Synonyms |
4-Chloro-6-iodopteridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyrimidines and Pyridines
6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium Chloride
- Structure: A pyrimidine core with chloro (C6), methyl (C2), and 3-iodoanilino (C4) substituents.
- Synthesis: Prepared via refluxing 4-amino-2-methyl-6-chloropyrimidine with 3-iodoaniline in ethanol and HCl, yielding a hydrochloride salt .
- Properties : Forms hydrogen-bonded layers in the crystal lattice (r.m.s. deviation: 0.132 Å), with a melting point of 535–537 K .
4-Chloro-3-iodopyridin-2-amine
- Structure: Pyridine ring with chloro (C4), iodo (C3), and amino (C2) groups.
- Reactivity : The para-chloro and meta-iodo substituents create steric hindrance, influencing nucleophilic substitution pathways .
- Similarity : Shares halogenation patterns with 4-Chloro-6-iodopteridine but differs in ring system (pyridine vs. pteridine).
Chloro-Iodo Heterocycles
6-Chloro-3-iodo-2-methylpyridine
- Structure : Chloro (C6), iodo (C3), and methyl (C2) substituents on pyridine.
4-Chloro-6-methoxy-5-nitropyrimidine
- Structure : Chloro (C4), methoxy (C6), and nitro (C5) groups on pyrimidine.
- Synthesis : Derivatives like this are synthesized under nitrating conditions, differing from the iodo-substituted compounds .
- Applications : Nitro groups are electron-withdrawing, making these compounds reactive intermediates in heterocyclic chemistry .
Structural and Functional Analysis
Substituent Effects
- Electron-Withdrawing Groups: Chloro and iodo substituents decrease electron density on the ring, favoring electrophilic substitution at meta/para positions. For example, in 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride, the iodo group directs further functionalization .
- Steric Effects : Bulky iodo groups (e.g., in 4-Chloro-3-iodopyridin-2-amine) hinder reactions at adjacent positions, altering synthetic pathways .
Data Table: Key Compounds and Properties
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